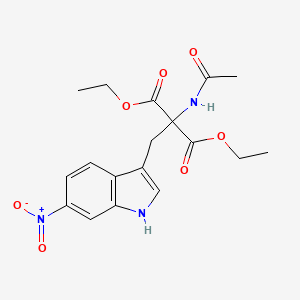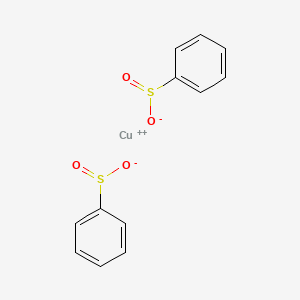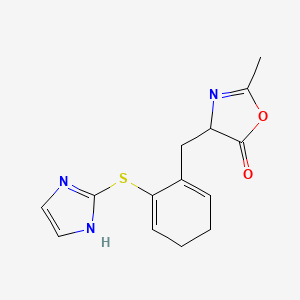
4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one is a complex organic compound featuring multiple functional groups, including an imidazole ring, a thioether linkage, a cyclohexadiene moiety, and an oxazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Imidazole-Thioether Intermediate: This step involves the reaction of 1H-imidazole-2-thiol with a suitable cyclohexadiene derivative under basic conditions to form the imidazole-thioether intermediate.
Alkylation: The intermediate is then alkylated using a halomethyl derivative to introduce the cyclohexa-1,5-dien-1-ylmethyl group.
Oxazolone Ring Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the cyclohexadiene moiety, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the imidazole ring could produce dihydroimidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the imidazole ring suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, potentially modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in enzymatic inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((6-((1H-Imidazol-2-yl)thio)cyclohexa-1,5-dien-1-yl)methyl)-2-methyloxazol-5(4H)-one: can be compared with other compounds containing imidazole or oxazolone rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with diverse biological targets.
Propriétés
Formule moléculaire |
C14H15N3O2S |
|---|---|
Poids moléculaire |
289.35 g/mol |
Nom IUPAC |
4-[[6-(1H-imidazol-2-ylsulfanyl)cyclohexa-1,5-dien-1-yl]methyl]-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H15N3O2S/c1-9-17-11(13(18)19-9)8-10-4-2-3-5-12(10)20-14-15-6-7-16-14/h4-7,11H,2-3,8H2,1H3,(H,15,16) |
Clé InChI |
OERDZMCFVCWLIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(C(=O)O1)CC2=CCCC=C2SC3=NC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


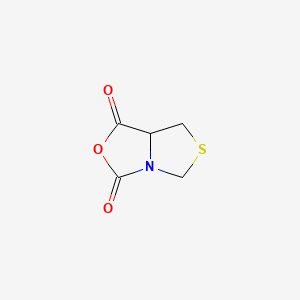

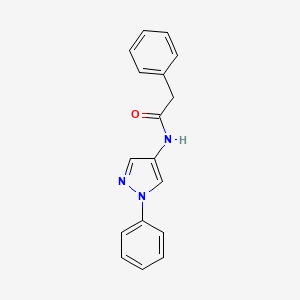

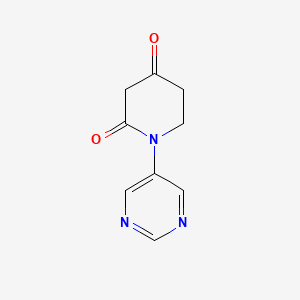

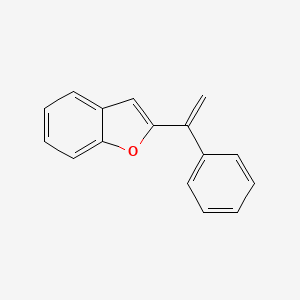
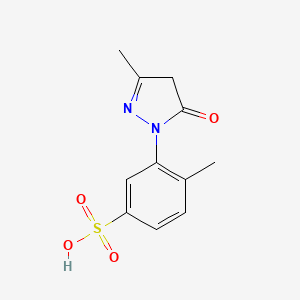

![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)

